molecular formula C24H23N5O3S B14977624 N-(3,5-dimethylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

N-(3,5-dimethylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

Cat. No.: B14977624
M. Wt: 461.5 g/mol
InChI Key: VFSDPNUYJRNQDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a high-purity chemical compound offered for scientific research and development. This pteridine derivative features a complex molecular structure that may be of significant interest in medicinal chemistry and drug discovery efforts. The presence of the dihydropteridin-4-one core, a scaffold found in various biologically active molecules, suggests potential for investigating enzyme inhibition pathways . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex target molecules. It is provided with comprehensive analytical data to ensure identity and purity for your experimental work. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C24H23N5O3S

Molecular Weight

461.5 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C24H23N5O3S/c1-15-10-16(2)12-18(11-15)27-20(30)14-33-24-28-22-21(25-8-9-26-22)23(31)29(24)13-17-4-6-19(32-3)7-5-17/h4-12H,13-14H2,1-3H3,(H,27,30)

InChI Key

VFSDPNUYJRNQDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=C(C=C4)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of the pteridine ring and the subsequent attachment of the methoxyphenyl and dimethylphenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving pteridine derivatives.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The target compound’s pteridin core distinguishes it from structurally related compounds with thieno-pyrimidin or cyclopenta-thieno-pyrimidin systems (Table 1).

Table 1: Core Structure and Substituent Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) References
Target Compound Pteridin 3-(4-Methoxyphenylmethyl), 2-sulfanyl-N-(3,5-dimethylphenyl)acetamide ~478.5 (estimated)
2-{[3-(3,5-Difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide Thieno[3,2-d]pyrimidin 3-(3,5-Difluorophenyl), 2-sulfanyl-N-(2,5-dimethoxyphenyl)acetamide ~516.5
2-{[3-(4-Chlorophenyl)-4-oxocyclopenta-thieno-pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide Cyclopenta-thieno-pyrimidin 3-(4-Chlorophenyl), 2-sulfanyl-N-(3,5-dimethylphenyl)acetamide ~513.0

Key Observations :

  • Substituent Effects :
    • The 4-methoxyphenylmethyl group in the target compound may enhance solubility compared to the 4-chlorophenyl group in , which increases hydrophobicity.
    • The 3,5-dimethylphenyl acetamide group is conserved in both the target compound and , suggesting its role as a pharmacophore for receptor binding.
    • The 2,5-dimethoxyphenyl group in introduces additional hydrogen-bonding sites, which might improve target affinity but reduce metabolic stability.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (LogP) :
    • The target compound’s methoxy group likely lowers LogP compared to the chloro- and difluorophenyl analogues, favoring better aqueous solubility .
    • The cyclopenta ring in adds rigidity and may increase membrane permeability.

Q & A

Q. What synthetic methodologies are recommended for preparing intermediates of this compound?

Key steps include:

  • Protection of reactive groups : Use anhydrous conditions to prevent hydrolysis of the sulfanyl or acetamide moieties.
  • Controlled coupling reactions : Optimize stoichiometry of reactants (e.g., thiol-ene reactions for sulfanyl group incorporation) and initiators like ammonium persulfate (APS) to regulate polymerization side reactions .
  • Purification : Employ recrystallization from ethanol or methanol to isolate high-purity intermediates, as demonstrated in analogous acetamide syntheses .

Q. Which spectroscopic techniques are critical for structural validation?

  • 1^1H-NMR : Confirm regiochemistry of the pteridin ring and substituent orientation (e.g., methoxyphenylmethyl group) via coupling constants and integration ratios.
  • EI-MS : Verify molecular ion peaks and fragmentation patterns to rule out side products .
  • FT-IR : Identify carbonyl (4-oxo) and sulfanyl stretching frequencies to ensure functional group integrity.

Q. How should researchers handle stability issues during storage?

  • Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation of the sulfanyl group.
  • Avoid exposure to light, as the pteridin core may undergo photodegradation.

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies in experimental vs. theoretical dipole moments?

  • Perform density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level to model electronic distributions. Compare results with experimental values derived from dielectric constant measurements.
  • Include solvent effects (e.g., PCM model for ethanol) to improve agreement with empirical data .

Q. What strategies address contradictions in biological activity data across studies?

  • Comparative assay standardization : Use identical cell lines (e.g., HEK-293 for enzyme inhibition studies) and control for batch-to-batch compound purity via HPLC (>98% purity threshold) .
  • Structural analogs : Synthesize derivatives (e.g., replacing 4-methoxyphenyl with halogenated groups) to isolate contributions of specific substituents to activity .

Q. How can structure-activity relationship (SAR) studies optimize target binding affinity?

  • Molecular docking : Model interactions between the pteridin core and ATP-binding pockets of target kinases (e.g., EGFR).
  • Free-energy perturbation (FEP) : Quantify binding energy changes upon modifying the 3,5-dimethylphenyl group .

Q. What experimental designs mitigate side reactions during pteridin ring formation?

  • Temperature control : Maintain reaction temperatures below 60°C to prevent ring-opening or dimerization.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) to enhance cyclization efficiency while minimizing byproducts .

Methodological Resources

  • Synthetic protocols : Reference stepwise procedures for analogous acetamide derivatives, including recrystallization solvents and reaction monitoring via TLC .
  • Computational tools : Gaussian 16 for DFT optimization; AutoDock Vina for docking studies .
  • Analytical standards : Cross-validate NMR chemical shifts with databases (e.g., SDBS) to confirm assignments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.